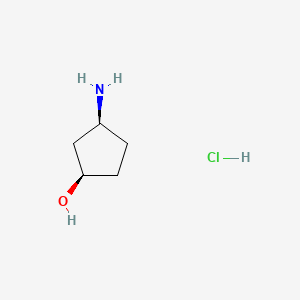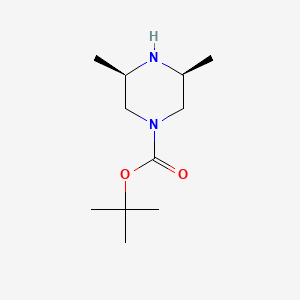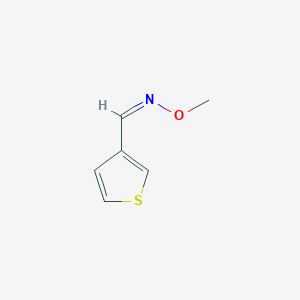
Megestrol-d3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Megestrol-d3, also known as 17-Hydroxy-6-(methyl-d3)-pregna-4,6-diene-3,20-dione, is a deuterated form of megestrol acetate. It is a synthetic progestin, which is a type of hormone that mimics the effects of the natural hormone progesterone. This compound is primarily used in scientific research to study the pharmacokinetics and metabolism of megestrol acetate.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Megestrol-d3 involves the incorporation of deuterium atoms into the megestrol acetate molecule. This can be achieved through various methods, including the use of deuterated reagents or solvents during the synthesis process. One common approach is to start with megestrol acetate and perform a series of chemical reactions to replace specific hydrogen atoms with deuterium.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using deuterated reagents. The process includes multiple steps of purification and quality control to ensure the final product meets the required specifications. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are often used to verify the purity and isotopic composition of the compound.
Chemical Reactions Analysis
Types of Reactions
Megestrol-d3 can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.
Reduction: Reduction of carbonyl groups to hydroxyl groups.
Substitution: Replacement of functional groups with other groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Halogenation reagents such as thionyl chloride or phosphorus tribromide can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield ketones or aldehydes, while reduction can produce alcohols.
Scientific Research Applications
Megestrol-d3 is widely used in scientific research for various applications, including:
Pharmacokinetics: Studying the absorption, distribution, metabolism, and excretion of megestrol acetate.
Metabolism Studies: Investigating the metabolic pathways and identifying metabolites of megestrol acetate.
Drug Development: Evaluating the efficacy and safety of new drug formulations containing megestrol acetate.
Biological Research: Understanding the biological effects of megestrol acetate on different cell types and tissues.
Medical Research: Exploring the potential therapeutic uses of megestrol acetate in treating conditions such as cancer and cachexia.
Mechanism of Action
The precise mechanism by which Megestrol-d3 exerts its effects is not fully understood. it is known to act as an agonist of the progesterone receptor, mimicking the effects of natural progesterone. This interaction leads to various physiological effects, including the induction of secretory changes in the endometrium, inhibition of pituitary function, and modulation of immune responses. Additionally, this compound may influence appetite regulation and metabolic processes, although the exact pathways involved are still under investigation .
Comparison with Similar Compounds
Megestrol-d3 can be compared with other synthetic progestins, such as:
Medroxyprogesterone acetate: Another synthetic progestin used for similar therapeutic purposes.
Norethindrone: A synthetic progestin commonly used in contraceptives.
Chlormadinone acetate: A progestin with antiandrogenic properties.
Uniqueness of this compound
This compound is unique due to the presence of deuterium atoms, which makes it particularly useful for pharmacokinetic and metabolic studies. The deuterium atoms provide a distinct isotopic signature that can be easily tracked using analytical techniques, allowing researchers to gain detailed insights into the behavior of megestrol acetate in biological systems .
Properties
CAS No. |
162462-71-7 |
|---|---|
Molecular Formula |
C₂₂H₂₇D₃O₃ |
Molecular Weight |
345.49 |
Synonyms |
17-Hydroxy-6-(methyl-d3)-pregna-4,6-diene-3,20-dione; 6-(Methyl-d3)megestrol; |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


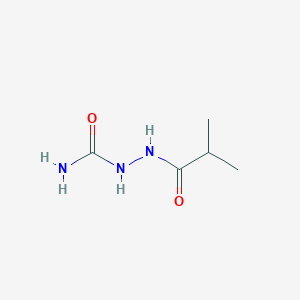
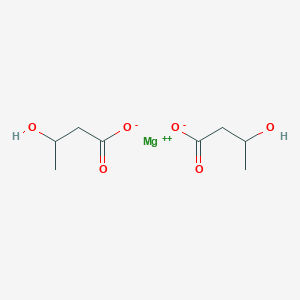
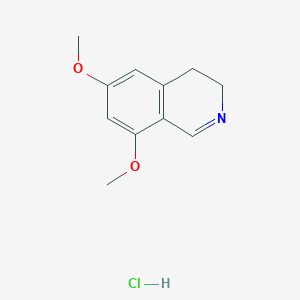
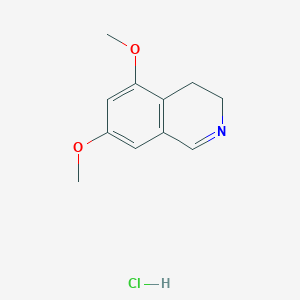
![4-amino-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B1145674.png)


